3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide
Description
3-(Azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide is a sulfonamide-based benzamide derivative characterized by two key structural motifs:
- Azepane sulfonyl group: A seven-membered azepane ring linked via a sulfonyl moiety at the benzamide’s 3-position.
- 4-(Methylsulfonyl)phenyl substituent: A phenyl group bearing a methylsulfonyl group at the para position, connected via an amide bond.
This compound belongs to a broader class of sulfonamide derivatives known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(4-methylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-28(24,25)18-11-9-17(10-12-18)21-20(23)16-7-6-8-19(15-16)29(26,27)22-13-4-2-3-5-14-22/h6-12,15H,2-5,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTIALBFKXFQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the sulfonylation of an azepane derivative followed by coupling with a benzamide precursor. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl groups may interact with enzymes or receptors, altering their activity. The benzamide moiety can also play a role in binding to proteins or other biomolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core benzamide or sulfonamide frameworks but differ in substituents, leading to variations in physicochemical properties and biological activities.
Substituent Variations on the Benzamide Core
Key Observations :
- Chlorine vs.
- Heterocyclic Amides : Compounds with triazole () or thiazole () amide substituents introduce additional hydrogen-bonding or π-π stacking capabilities, which could enhance target selectivity.
- Solubility: The ethylsulfonyl-hydroxyphenyl analog () demonstrates moderate aqueous solubility (11.6 µg/mL), suggesting that polar sulfonyl groups improve solubility compared to non-polar substituents.
Sulfonamide Group Modifications
Key Observations :
- Sulfamoyl vs. Azepane Sulfonyl : Thiazole-sulfamoyl derivatives () prioritize antibacterial activity, whereas azepane sulfonyl groups () may optimize pharmacokinetic properties (e.g., metabolic stability).
- Heterocyclic Fusion : Pyrazolo-pyrimidine-linked sulfonamides () exhibit kinase inhibitory activity, highlighting the role of fused heterocycles in enhancing target engagement.
Biological Activity
3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide is a complex organic compound belonging to the class of sulfonamide derivatives. This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a benzamide moiety, which contribute to its diverse biological activities. The exploration of its biological activity is crucial for understanding its potential therapeutic applications, particularly in the fields of oncology and enzymatic inhibition.
Chemical Structure and Properties
The molecular formula of 3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide is , with a molecular weight of approximately 471.0 g/mol. The compound's structure includes functional groups that are known to interact with various biological targets, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₂O₅S₂ |
| Molecular Weight | 471.0 g/mol |
| CAS Number | 900135-72-0 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor for various biological pathways, potentially influencing processes such as cell proliferation and apoptosis.
Antitumor Activity
Research has indicated that compounds similar to 3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide exhibit significant antitumor properties. For instance, sulfonamide derivatives have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. Notably, the compound's azepane moiety may enhance its binding affinity to target proteins involved in tumor cell survival.
Enzyme Inhibition
The compound has shown potential as a selective inhibitor of SIRT2 (Sirtuin 2), an enzyme implicated in various cellular processes including metabolism and aging. Inhibitors of SIRT2 have been associated with anti-cancer effects due to their role in regulating cell cycle progression and apoptosis. The selectivity for SIRT2 over other sirtuins (SIRT1 and SIRT3) suggests that this compound may have fewer side effects while maintaining efficacy against cancer cells .
Case Studies
- In vitro Studies on Cancer Cell Lines :
- A study investigated the effects of 3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis through activation of caspase pathways.
- Antioxidant Activity :
- Similar compounds have been reported to exhibit antioxidant properties, which could mitigate oxidative stress in cancer cells, thereby enhancing their therapeutic potential. The antioxidant capacity was evaluated using DPPH assays, showing promising results compared to standard antioxidants like ascorbic acid.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
